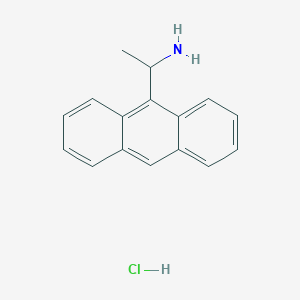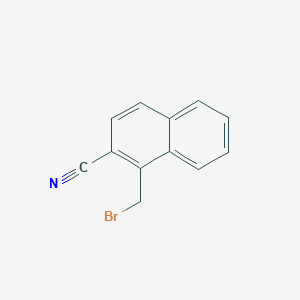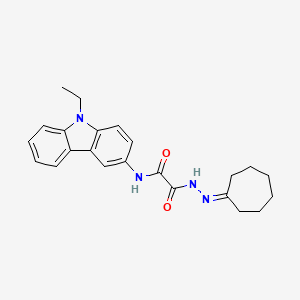
(R)-1-(Anthracen-9-yl)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(Anthracen-9-yl)ethanamine hydrochloride is an organic compound with the molecular formula C₁₅H₁₄ClN It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethanamine group attached to the anthracene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Anthracen-9-yl)ethanamine hydrochloride typically involves the reaction of anthracene with an appropriate amine under controlled conditions. One common method involves the reduction of anthracene-9-carboxaldehyde with sodium borohydride, followed by reductive amination with an amine source. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of ®-1-(Anthracen-9-yl)ethanamine hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(Anthracen-9-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthracene derivatives.
Reduction: Reduction reactions can modify the anthracene ring or the ethanamine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the anthracene ring .
Aplicaciones Científicas De Investigación
®-1-(Anthracen-9-yl)ethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in fluorescence microscopy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other photonic devices.
Mecanismo De Acción
The mechanism of action of ®-1-(Anthracen-9-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound’s photophysical properties are attributed to the anthracene moiety, which can undergo excimer formation and fluorescence. These interactions are crucial for its applications in imaging and photonic devices .
Comparación Con Compuestos Similares
Similar Compounds
Anthracene: The parent compound, used in various organic synthesis applications.
9-Anthraldehyde: An aldehyde derivative of anthracene, used in the synthesis of other anthracene derivatives.
Anthracen-9-ylmethanamine: A similar amine derivative with different substitution patterns.
Uniqueness
®-1-(Anthracen-9-yl)ethanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring high fluorescence efficiency and stability .
Propiedades
Fórmula molecular |
C16H16ClN |
|---|---|
Peso molecular |
257.76 g/mol |
Nombre IUPAC |
1-anthracen-9-ylethanamine;hydrochloride |
InChI |
InChI=1S/C16H15N.ClH/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16;/h2-11H,17H2,1H3;1H |
Clave InChI |
ANSFQYOBYYVFEY-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12496467.png)



![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-fluorobenzoate](/img/structure/B12496487.png)
![Ethyl 5-({3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496497.png)
![N-[4-(morpholin-4-yl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide](/img/structure/B12496513.png)
![N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-3-methylbutyl]-2-chlorobenzamide](/img/structure/B12496514.png)
![Methyl 3-{3-methylimidazo[4,5-b]pyridin-6-yl}prop-2-enoate](/img/structure/B12496519.png)
![(2E)-3-[(3-Ethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B12496532.png)
![(1R,7s)-5-chloro-N-[(1S,7r)-5-chloroadamantan-2-yl]adamantan-2-amine](/img/structure/B12496539.png)
![7-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B12496541.png)
![10,16-dinaphthalen-1-yl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B12496554.png)
